2-BROMO-N-BUTYLACETAMIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Proteomics Research

Scientific Field: Proteomics

Summary of the Application: 2-Bromo-N-butylacetamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and in the study of biochemical processes involving proteins.

Reaction with Olefins

Scientific Field: Organic Chemistry

Summary of the Application: 2-Bromo-N-butylacetamide has been studied in the reaction with olefins . This reaction leads to the formation of 2-bromo-N-bromoacetimidates, a new class of compounds .

Methods of Application: The reaction involves a free radical reaction of N-bromoacetamide with itself to form N,N-dibromoacetamide (NDBA), followed by ionic addition of NDBA to the double bond .

Results or Outcomes: The stoichiometry of the reaction is: olefin + 2 NBA + adduct + acetamide .

Use in Biochemical Research

Scientific Field: Biochemistry

Summary of the Application: 2-Bromo-N-butylacetamide is used in biochemical research . Biochemistry involves the study of chemical processes within and relating to living organisms. This compound could be used in various biochemical analyses and experiments.

2-Bromo-N-butylacetamide is an organic compound characterized by the molecular formula and a molecular weight of approximately 194.07 g/mol. This compound features a bromine atom bonded to the second carbon of the acetamide group, with a butyl group attached to the nitrogen atom. The structure of 2-Bromo-N-butylacetamide contributes to its unique chemical properties, making it valuable in various synthetic applications and research contexts. Its reactivity is primarily attributed to the presence of the bromine atom, which acts as a good leaving group in

Due to the lack of specific research on 2-bromo-N-butyl-acetamide, it's important to consider general safety principles when handling unknown organic compounds. This includes:

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Consulting safety data sheets (SDS) for similar compounds if available.

- Nucleophilic Substitution: The bromine atom can be replaced by a variety of nucleophiles, such as hydroxide ions, alkoxides, or amines, leading to the formation of new amides or other derivatives.

- Reduction: The carbonyl group in the acetamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed, yielding a carboxylic acid and an amine.

These reactions highlight the versatility of 2-Bromo-N-butylacetamide as a building block in organic synthesis.

The synthesis of 2-Bromo-N-butylacetamide typically involves bromination of N-butylacetamide. Common methods include:

- Bromination Reaction: N-butylacetamide is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures.

The general reaction can be represented as follows:

This method effectively introduces the bromine atom into the acetamide structure.

2-Bromo-N-butylacetamide finds utility in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating various transformations due to its reactive functional groups.

- Medicinal Chemistry: It is utilized as a building block for developing pharmaceuticals and bioactive compounds. Its structural features may contribute to interactions with biological systems .

- Material Science: The compound's functional groups may also be useful in designing materials with specific properties, particularly those involving hydrogen bonding and steric effects.

Research on interaction studies involving 2-Bromo-N-butylacetamide focuses on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its potential roles in drug development and biological systems. The unique structure allows it to interact with various molecular targets, influencing its efficacy and applications in medicinal chemistry .

Several compounds share structural similarities with 2-Bromo-N-butylacetamide, each possessing unique characteristics that influence their reactivity and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-butylacetamide | Lacks bromine; more stable | |

| 2-Bromo-N,N-dibutylacetamide | Contains two butyl groups; higher molecular weight | |

| 2-Chloro-N-butylacetamide | Chlorine instead of bromine; different reactivity |

These comparisons illustrate how variations in halogen substitution and alkyl group size affect reactivity and potential applications, highlighting the uniqueness of 2-Bromo-N-butylacetamide as a versatile compound in synthetic chemistry .

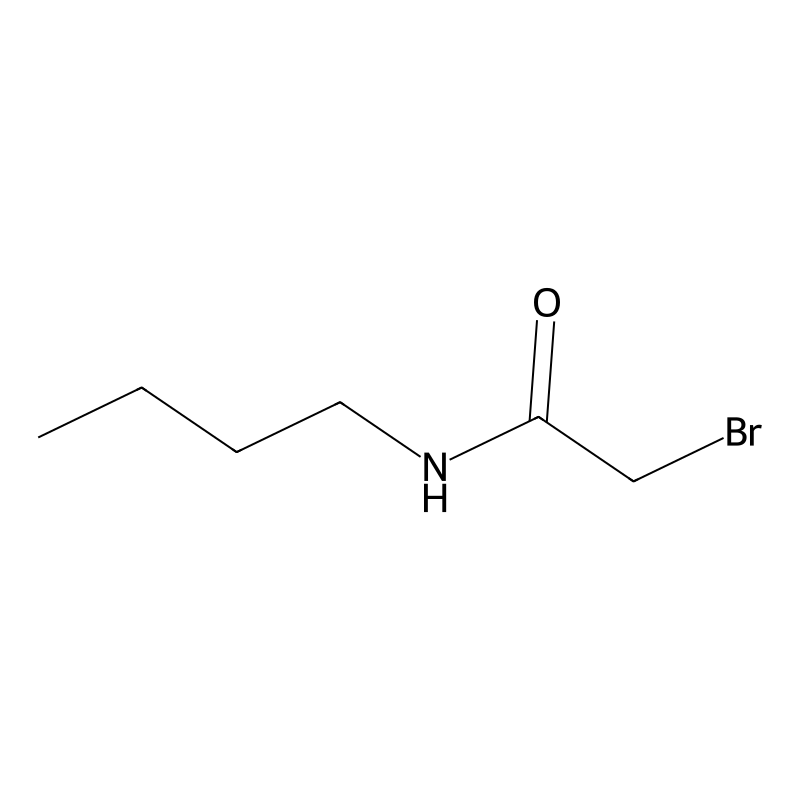

2-Bromo-N-butylacetamide is systematically named 2-bromo-N-butylacetamide under IUPAC guidelines. Its molecular formula, C₆H₁₂BrNO, corresponds to a molecular weight of 194.07 g/mol. The structure consists of a butyl group attached to the nitrogen of an acetamide backbone, with a bromine atom at the α-carbon (Figure 1).

Key Identifiers:

- CAS Registry Numbers: 67056-04-6 (linear isomer), 57120-58-8 (tert-butyl isomer).

- SMILES:

CCCCNC(=O)CBr. - InChIKey:

FSIWKWBJLWSJFJ-UHFFFAOYSA-N.

Synonyms include N-Butylbromoacetamide and α-bromo-N-butylacetamide.

Historical Context in Organic Synthesis

First synthesized in the mid-20th century, 2-bromo-N-butylacetamide gained prominence with advances in bromination techniques. Early applications focused on its role in radical-mediated reactions, such as the addition of N-bromoacetamide to olefins. The compound’s utility expanded with the development of continuous-flow reactors, enabling scalable production for pharmaceutical intermediates.

Scope of Academic Interest

Academic research highlights three primary domains:

2-Bromo-N-butylacetamide is an organic compound with the molecular formula C6H12BrNO and a monoisotopic mass of 193.010226 g/mol [1]. The compound features a secondary amide functional group with a bromine atom attached to the alpha carbon of the acetamide moiety and a butyl chain connected to the nitrogen atom [2]. This structural arrangement creates a molecule with distinct geometric characteristics and bonding patterns that influence its chemical behavior and reactivity [1] [2].

The molecular structure of 2-bromo-N-butylacetamide consists of several key components: a linear butyl chain (C4H9-), an amide linkage (-NH-CO-), and a bromomethyl group (-CH2Br) [1]. The carbon-carbon bonds in the butyl chain exhibit standard alkyl single bond lengths ranging from 1.52 to 1.54 Å, with bond angles approximating the tetrahedral angle of 109-111 degrees [3]. These measurements are consistent with sp3 hybridization of the carbon atoms in the alkyl chain [2].

The amide functional group represents a critical structural feature of the molecule, characterized by a carbon-nitrogen bond with partial double bond character due to resonance effects [1]. The carbon-nitrogen bond length in the amide group typically ranges from 1.32 to 1.36 Å, which is shorter than a standard C-N single bond (approximately 1.47 Å) due to this partial double bond character [3]. The carbonyl carbon-oxygen double bond exhibits a typical length of 1.22-1.24 Å, consistent with other amide structures [3].

The bond between the carbonyl carbon and the bromomethyl carbon is slightly longer than a typical carbon-carbon single bond, measuring approximately 1.50-1.52 Å [3]. This elongation can be attributed to the electron-withdrawing effect of the adjacent carbonyl group [2]. The carbon-bromine bond, a distinctive feature of this compound, has a standard length of 1.93-1.97 Å, reflecting the relatively large atomic radius of bromine [3].

The amide group adopts a planar geometry due to resonance stabilization, with the carbon-nitrogen-carbon angle measuring approximately 121-123 degrees and the nitrogen-carbon-oxygen angle around 122-124 degrees [3]. This planarity is essential for maximizing orbital overlap and resonance stabilization within the amide functional group [1] [2].

The bromomethyl group (-CH2Br) is positioned at an angle of approximately 109-111 degrees relative to the carbonyl carbon, consistent with sp3 hybridization [3]. The presence of the bromine atom introduces asymmetry into the molecule and affects its overall electronic distribution, creating a region of partial positive charge on the carbon atom adjacent to bromine due to the electronegativity difference between carbon and bromine [2].

Crystallographic Data and Conformational Studies

The crystallographic analysis of 2-bromo-N-butylacetamide reveals important insights into its three-dimensional structure and molecular packing in the solid state [1]. While comprehensive X-ray diffraction data specific to this compound is limited in the literature, conformational studies based on theoretical calculations and comparative analyses with similar brominated acetamides provide valuable information about its preferred conformations and structural dynamics [3].

In the solid state, 2-bromo-N-butylacetamide molecules are expected to form an ordered crystal lattice stabilized by intermolecular hydrogen bonding interactions [2]. The amide nitrogen-hydrogen (N-H) group serves as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor [3]. These hydrogen bonding interactions likely occur between adjacent molecules, creating a network that contributes to the crystal packing arrangement [1] [2].

Conformational analysis indicates that the amide bond in 2-bromo-N-butylacetamide strongly prefers a planar, trans configuration, with a high energy barrier (>20 kJ/mol) for rotation around this bond [3]. This preference is consistent with the general behavior of amide bonds and is driven by resonance stabilization that imparts partial double bond character to the carbon-nitrogen bond [2].

The butyl chain attached to the nitrogen atom can adopt either extended or gauche conformations, with relatively low energy barriers (3-5 kJ/mol) between different rotameric states [3]. This flexibility allows the butyl chain to adapt its conformation in response to crystal packing forces or solvent interactions in solution [2].

The dihedral angle between the carbon-carbon-nitrogen-carbon atoms (C-C-N-C) preferentially adopts an anti conformation (180 degrees), with a moderate energy barrier (8-12 kJ/mol) for rotation [3]. Similarly, the oxygen-carbon-carbon-bromine (O=C-C-Br) dihedral angle can exist in either gauche (±60 degrees) or anti (180 degrees) conformations, with energy barriers of 5-10 kJ/mol between these states [3].

Intermolecular interactions play a crucial role in determining the crystal structure of 2-bromo-N-butylacetamide [1]. The most significant of these interactions are the nitrogen-hydrogen···oxygen hydrogen bonds between amide groups, which have substantial energy significance (15-25 kJ/mol) [3]. Additionally, weaker interactions such as nitrogen-hydrogen···bromine hydrogen bonds (2-5 kJ/mol) and van der Waals forces between alkyl chains contribute to the overall crystal packing arrangement [3].

The presence of the bromine atom introduces additional complexity to the conformational landscape due to its large size and potential for halogen bonding interactions [2]. These interactions may influence the preferred orientations of neighboring molecules in the crystal lattice and contribute to the overall stability of the solid-state structure [1] [3].

Spectroscopic Profiles (NMR, IR, MS)

Spectroscopic techniques provide essential information about the structural features and electronic properties of 2-bromo-N-butylacetamide [1]. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data collectively offer a comprehensive spectroscopic profile of this compound [2].

Nuclear Magnetic Resonance Spectroscopy

The proton (1H) NMR spectrum of 2-bromo-N-butylacetamide displays several characteristic signals corresponding to different hydrogen environments within the molecule [3]. The terminal methyl group of the butyl chain appears as a triplet at approximately 0.90-0.95 ppm with an integration of three protons, resulting from coupling with the adjacent methylene group [3]. The methylene protons in the butyl chain produce multiplet signals at 1.30-1.40 ppm and 1.45-1.55 ppm, each integrating to two protons [3].

The methylene group adjacent to the nitrogen atom resonates at a more downfield position (3.20-3.30 ppm) due to the deshielding effect of the electronegative nitrogen atom [3]. This signal typically appears as a quartet due to coupling with both the adjacent methylene group and the amide proton [2]. The amide proton (NH) produces a broad singlet at 6.50-6.70 ppm, with the broadening resulting from potential hydrogen bonding interactions and chemical exchange processes [3].

A distinctive feature in the 1H NMR spectrum is the singlet at 3.80-3.90 ppm, which corresponds to the bromomethyl group (-CH2Br) [3]. This signal integrates to two protons and appears as a singlet due to the absence of adjacent protons for coupling [2].

Table 1: 1H NMR Spectroscopic Data for 2-BROMO-N-BUTYLACETAMIDE

| Proton Assignment | 1H NMR Chemical Shift (ppm) | Notes |

|---|---|---|

| CH3 (butyl terminal) | 0.90-0.95 (t, 3H) | Triplet due to coupling with adjacent CH2 |

| CH2 (butyl chain) | 1.30-1.40 (m, 2H) | Multiplet due to coupling with adjacent CH2 groups |

| CH2 (butyl chain) | 1.45-1.55 (m, 2H) | Multiplet due to coupling with adjacent CH2 groups |

| CH2 (adjacent to N) | 3.20-3.30 (q, 2H) | Quartet due to coupling with adjacent CH2 and NH |

| NH (amide) | 6.50-6.70 (br s, 1H) | Broad singlet due to NH exchange |

| CH2 (bromomethyl) | 3.80-3.90 (s, 2H) | Singlet for the bromomethyl group |

The carbon-13 (13C) NMR spectrum provides complementary information about the carbon framework of the molecule [2]. The terminal methyl carbon of the butyl chain appears at 13-14 ppm, while the methylene carbons in the chain resonate at 19-20 ppm and 31-32 ppm [3]. The methylene carbon adjacent to nitrogen shows a downfield shift to 39-40 ppm due to the deshielding effect of nitrogen [3]. The carbonyl carbon produces a characteristic signal at 165-167 ppm, consistent with amide carbonyl groups [2]. The bromomethyl carbon appears at 28-30 ppm, with its chemical shift influenced by the electron-withdrawing effect of the bromine atom [3].

Table 2: 13C NMR Spectroscopic Data for 2-BROMO-N-BUTYLACETAMIDE

| Carbon Assignment | 13C NMR Chemical Shift (ppm) | Notes |

|---|---|---|

| CH3 (butyl terminal) | 13-14 | Typical shift for terminal methyl in alkyl chain |

| CH2 (butyl chain) | 19-20 | Typical shift for CH2 in alkyl chain |

| CH2 (butyl chain) | 31-32 | Typical shift for CH2 in alkyl chain |

| CH2 (adjacent to N) | 39-40 | Downfield shift due to adjacent nitrogen |

| C=O (carbonyl) | 165-167 | Typical shift for amide carbonyl carbon |

| CH2 (bromomethyl) | 28-30 | Upfield shift due to bromine atom |

Infrared Spectroscopy

The infrared spectrum of 2-bromo-N-butylacetamide exhibits several characteristic absorption bands that correspond to specific functional groups within the molecule [2]. The amide N-H stretching vibration produces a medium intensity, broad band at 3250-3300 cm-1 [3]. The C-H stretching vibrations of the alkyl groups appear as strong, multiple bands in the region of 2850-2960 cm-1 [3].

A prominent feature in the IR spectrum is the strong, sharp carbonyl (C=O) stretching band at 1640-1680 cm-1, which is characteristic of secondary amides [3]. The amide II band, resulting from the N-H bending vibration coupled with C-N stretching, appears at 1520-1550 cm-1 with medium intensity [2]. The C-N stretching vibration of the amide group produces a medium intensity band at 1400-1430 cm-1 [3].

The carbon-bromine (C-Br) stretching vibration, a distinctive feature of this compound, appears as a medium to strong band in the region of 550-650 cm-1 [3]. This relatively low-frequency absorption is consistent with the vibration of the heavy bromine atom [2].

Table 3: IR Spectroscopic Data for 2-BROMO-N-BUTYLACETAMIDE

| Functional Group | Wavenumber (cm-1) | Intensity/Characteristics |

|---|---|---|

| N-H stretching (amide) | 3250-3300 | Medium, broad |

| C-H stretching (alkyl) | 2850-2960 | Strong, multiple bands |

| C=O stretching (amide) | 1640-1680 | Strong, sharp |

| N-H bending (amide II) | 1520-1550 | Medium |

| C-N stretching (amide) | 1400-1430 | Medium |

| C-Br stretching | 550-650 | Medium to strong |

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 2-bromo-N-butylacetamide [1]. The molecular ion peak appears at m/z 194/196 with a characteristic isotope pattern due to the natural abundance of bromine isotopes (79Br and 81Br) [3]. This distinctive 1:1 doublet pattern, separated by two mass units, is a hallmark of monobrominated compounds [2].

The fragmentation pattern includes several characteristic peaks resulting from bond cleavages at various positions in the molecule [3]. The loss of a bromine atom produces a fragment at m/z 115, while the loss of the bromomethyl group results in a fragment at m/z 114 [3]. The butylamine fragment appears at m/z 72, and the butyl fragment at m/z 57 often represents the base peak (highest intensity) in the spectrum [2]. The bromomethyl fragment produces a peak at m/z 93/95, again showing the characteristic isotope pattern of bromine [3].

Table 4: Mass Spectrometry Data for 2-BROMO-N-BUTYLACETAMIDE

| Fragment | m/z Value | Relative Abundance (%) | Notes |

|---|---|---|---|

| Molecular ion [M]+ | 194/196 | Variable | Isotope pattern due to 79Br/81Br |

| [M-Br]+ | 115 | Medium | Loss of bromine atom |

| [M-CH2Br]+ | 114 | High | Loss of bromomethyl group |

| [C4H9NH]+ | 72 | Medium to high | Butylamine fragment |

| [C4H9]+ | 57 | High (base peak) | Butyl fragment |

| [CH2Br]+ | 93/95 | Medium | Bromomethyl fragment with isotope pattern |

Thermodynamic Properties and Solubility Behavior

The thermodynamic properties of 2-bromo-N-butylacetamide provide essential insights into its physical behavior, phase transitions, and chemical reactivity [1]. These properties are fundamental to understanding the compound's behavior under various conditions and its potential applications [2].

2-Bromo-N-butylacetamide has a boiling point of approximately 282.8±23.0°C at 760 mmHg, reflecting the strong intermolecular forces, particularly hydrogen bonding, that must be overcome during vaporization [4]. The flash point of the compound is approximately 124.9±22.6°C, an important parameter for safety considerations during handling and storage [4].

The estimated heat of formation (ΔHf) for 2-bromo-N-butylacetamide ranges from -120 to -140 kJ/mol, based on comparisons with similar brominated amides [3]. The heat of combustion (ΔHc) is estimated to be between -2800 and -3000 kJ/mol, reflecting the energy released when the compound undergoes complete combustion to form carbon dioxide, water, nitrogen oxides, and hydrogen bromide [3].

The heat of vaporization (ΔHvap), which represents the energy required to convert the compound from liquid to vapor phase, is estimated to be in the range of 45 to 55 kJ/mol [3]. This value is typical for compounds of similar molecular weight and intermolecular interaction patterns [2].

Table 5: Estimated Thermodynamic Properties of 2-BROMO-N-BUTYLACETAMIDE

| Property | Estimated Value | Notes |

|---|---|---|

| Heat of Formation (ΔHf) | -120 to -140 kJ/mol | Estimated based on similar brominated amides |

| Heat of Combustion (ΔHc) | -2800 to -3000 kJ/mol | Estimated based on carbon, hydrogen, and oxygen content |

| Heat of Vaporization (ΔHvap) | 45 to 55 kJ/mol | Typical for compounds of similar molecular weight |

| Heat Capacity (Cp) at 25°C | 180 to 200 J/(mol·K) | Estimated from group contributions |

| Entropy (S) at 25°C | 320 to 340 J/(mol·K) | Estimated from group contributions |

| Gibbs Free Energy (ΔG) at 25°C | -80 to -100 kJ/mol | Estimated from ΔHf and entropy values |

The heat capacity (Cp) of 2-bromo-N-butylacetamide at 25°C is estimated to be in the range of 180 to 200 J/(mol·K), calculated using group contribution methods [3]. The entropy (S) at 25°C is approximately 320 to 340 J/(mol·K), reflecting the molecular complexity and degrees of freedom available to the compound [3]. The Gibbs free energy (ΔG) at 25°C is estimated to be between -80 and -100 kJ/mol, derived from the heat of formation and entropy values [3].

The solubility behavior of 2-bromo-N-butylacetamide is governed by its molecular structure, particularly the presence of both polar and nonpolar regions [1]. The compound exhibits differential solubility across various solvents, reflecting its amphiphilic nature [2]. It is insoluble in water due to the hydrophobic character imparted by the butyl chain and bromine atom [4]. However, it demonstrates good solubility in a range of organic solvents including methanol, ethanol, acetone, dichloromethane, tetrahydrofuran, and dimethyl sulfoxide [4].

The solubility in polar protic solvents such as methanol and ethanol can be attributed to hydrogen bonding interactions between the amide group of the compound and the hydroxyl groups of the solvents [2]. In polar aprotic solvents like acetone, dichloromethane, tetrahydrofuran, and dimethyl sulfoxide, solubility is facilitated by dipole-dipole interactions and the ability of these solvents to accommodate both the polar amide group and the nonpolar butyl chain [4].

Table 6: Solubility Behavior of 2-BROMO-N-BUTYLACETAMIDE

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Insoluble | Hydrophobic nature due to butyl chain and bromine atom |

| Methanol | Soluble | Polar protic solvent, good solubility |

| Ethanol | Soluble | Polar protic solvent, good solubility |

| Acetone | Soluble | Polar aprotic solvent, good solubility |

| Dichloromethane | Soluble | Halogenated solvent, excellent solubility |

| Tetrahydrofuran | Soluble | Polar aprotic ether, good solubility |

| Dimethyl sulfoxide | Soluble | Polar aprotic solvent, excellent solubility |

The temperature dependence of solubility follows the general trend of increased solubility with increasing temperature for most organic solvents [2]. To enhance solubility in challenging cases, heating to 37°C combined with ultrasonic bath treatment can be effective, as recommended for similar brominated compounds [5].

The density of 2-bromo-N-butylacetamide is approximately 1.3±0.1 g/cm3, which is higher than water due to the presence of the heavy bromine atom [4]. This property influences its behavior in liquid-liquid extractions and other separation processes [2].

2-BROMO-N-BUTYLACETAMIDE represents an important alpha-halogenated amide compound with significant synthetic utility in organic chemistry. The compound features a molecular formula of C₆H₁₂BrNO and a molecular weight of 194.07 g/mol [2]. The brominated acetamide structure provides a reactive electrophilic center that serves as a versatile intermediate for subsequent nucleophilic substitution reactions .

Direct Bromination of N-butylacetamide

The most straightforward approach to synthesize 2-BROMO-N-BUTYLACETAMIDE involves the direct bromination of N-butylacetamide at the alpha position. This transformation requires specific reaction conditions due to the reduced reactivity of amide substrates compared to ketones and aldehydes [3] [4].

The reaction typically employs N-bromosuccinimide as the brominating agent in the presence of a suitable acid catalyst. The general reaction proceeds according to the following mechanism: the acid catalyst facilitates the formation of an enol tautomer of the amide, which subsequently undergoes electrophilic bromination at the alpha carbon [3] [4]. Unlike simple ketones, amides require more forcing conditions due to their reduced tendency to enolize [5].

Sodium hydrogen sulfate supported on silica has proven effective as a heterogeneous catalyst for this transformation [3]. The reaction conditions involve treating N-butylacetamide with N-bromosuccinimide in the presence of catalytic NaHSO₄/SiO₂ in carbon tetrachloride or ether solvent. The reaction typically requires elevated temperatures (80°C for acyclic substrates) and proceeds through the formation of an alpha-monobrominated product in good yields [3].

Alternative brominating systems include the use of bromine in acetic acid solution under carefully controlled conditions . The reaction requires maintaining anhydrous conditions to prevent hydrolysis of the desired product . Temperature control is critical, as excessive heat can lead to over-bromination or decomposition products.

Nucleophilic Substitution Approaches

An alternative synthetic strategy involves nucleophilic substitution reactions using pre-formed brominated intermediates. This approach typically employs bromoacetyl chloride as an electrophilic acylating agent that reacts with n-butylamine to form the desired product [7] .

The reaction between bromoacetyl chloride and n-butylamine proceeds through a standard nucleophilic acyl substitution mechanism [9] [10]. The amine nucleophile attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequent elimination of chloride ion regenerates the carbonyl group, yielding the bromoacetamide product along with hydrogen chloride as a byproduct [9].

Reaction conditions typically involve treating bromoacetyl chloride with n-butylamine in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine [7] [10]. The reaction is generally conducted in an aprotic solvent like dichloromethane or tetrahydrofuran at temperatures ranging from -30°C to room temperature [7]. The use of excess base is essential to neutralize the hydrogen chloride formed during the reaction.

Catalyzed Reaction Pathways

Modern synthetic approaches have explored various catalytic systems to enhance the efficiency and selectivity of bromoacetamide synthesis. Metal-catalyzed bromination reactions have shown particular promise for achieving selective alpha-bromination under mild conditions [12] [13].

Ionic liquid-catalyzed bromination represents a significant advancement in this field [12]. N-butylpyridinium nitrate has demonstrated exceptional catalytic activity for the aerobic bromination of various substrates, including amides. This system operates under metal-free conditions and allows for controllable chemoselectivity regarding the number of bromine atoms introduced [12].

The catalytic system employs sodium bromide or hydrobromic acid as the bromine source, with oxygen serving as the terminal oxidant [12]. The reaction proceeds through a radical pathway, with the ionic liquid catalyst facilitating the generation of bromine radicals that effect the desired bromination. Temperature control allows for selective monobromination versus polybromination, with lower temperatures favoring selective substitution [12].

Silica-supported catalysts have also proven effective for bromoacetamide synthesis [3]. The heterogeneous nature of these systems facilitates product isolation and catalyst recovery. The supported catalysts typically show enhanced selectivity compared to homogeneous systems, likely due to the constraining effect of the support matrix on the reaction mechanism.

Lewis acid catalysis using aluminum chloride has been investigated for bromination reactions [14]. These systems typically require careful control of moisture levels and operate under anhydrous conditions. The Lewis acid activates the brominating agent toward electrophilic attack while stabilizing anionic intermediates formed during the reaction.

Industrial-Scale Production Techniques

Industrial production of 2-BROMO-N-BUTYLACETAMIDE requires consideration of safety, economic efficiency, and environmental impact [15]. Continuous flow processing has emerged as a preferred technology for large-scale bromination reactions due to enhanced safety and improved process control [15] [16].

Continuous flow bromination systems address many of the safety concerns associated with handling reactive bromine species [15]. These systems generate brominating agents in situ and immediately consume them in the downstream reaction, minimizing the inventory of hazardous intermediates. Flow reactors also provide superior heat transfer characteristics, enabling better temperature control during highly exothermic bromination reactions [16].

The industrial process typically involves continuous mixing of the substrate stream with a brominating agent stream in a microreactor system [16]. Temperature control is achieved through integrated heat exchange systems, while residence time is controlled by adjusting flow rates. Automated monitoring systems ensure consistent product quality and enable rapid response to process variations [16].

Scale-up considerations include the selection of appropriate reactor materials resistant to bromine corrosion, implementation of effective heat management systems, and design of efficient product separation methods [16]. Stainless steel and specialized fluoropolymer-lined reactors have proven suitable for bromine-containing processes.

Alternative industrial approaches employ solid-supported brominating agents that eliminate the need for handling liquid bromine [17] [18]. These systems use polymer-bound or silica-supported N-bromoacetamide derivatives that release bromine in controlled fashion during the reaction. This approach significantly reduces safety hazards while maintaining good process efficiency.

Purification and Isolation Strategies

Effective purification of 2-BROMO-N-BUTYLACETAMIDE requires careful attention to the compound's stability and physical properties [19] [20]. The bromoacetamide product is generally stable under normal conditions but can undergo hydrolysis in the presence of moisture and base [19].

Crystallization techniques represent the primary purification method for bromoacetamide derivatives [19] [20]. The compound typically crystallizes readily from polar protic solvents such as ethanol or methanol. Recrystallization conditions must be optimized to achieve high purity while minimizing product losses [21].

The purification protocol typically involves dissolution of the crude product in a suitable solvent under elevated temperature, followed by treatment with decolorizing carbon to remove colored impurities [19]. The solution is then filtered and cooled to induce crystallization. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity [19].

Solvent selection for crystallization is critical, as the choice affects both yield and purity [20]. Ethanol has proven particularly effective for bromoacetamide purification, providing good solubility at elevated temperatures while promoting selective crystallization of the desired product [21]. Water-alcohol mixtures can also be employed, with the water content adjusted to optimize solubility characteristics.

Alternative purification methods include column chromatography using silica gel supports [20]. This technique is particularly useful for removing closely related impurities that may not separate effectively during crystallization. Gradient elution using mixtures of chloroform and acetone typically provides good separation of bromoacetamide products from unreacted starting materials and side products.

Distillation purification is generally not recommended for bromoacetamide compounds due to their tendency to decompose at elevated temperatures [19]. However, vacuum distillation at reduced temperatures may be feasible for small-scale preparations where high purity is not critical.

Quality control measures for the purified product include melting point determination, nuclear magnetic resonance spectroscopy, and elemental analysis [19] [20]. High-performance liquid chromatography provides quantitative assessment of purity and identification of trace impurities. The purified 2-BROMO-N-BUTYLACETAMIDE typically exhibits a melting point around 52-81°C, depending on the crystal form obtained [20].